5-Amino-1-chloroisoquinoline
Overview
Description
5-Amino-1-chloroisoquinoline: is a heterocyclic compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol . It is a derivative of isoquinoline, characterized by the presence of an amino group at the 5th position and a chlorine atom at the 1st position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-chloroisoquinoline typically involves the chlorination of isoquinoline followed by amination. One common method includes the reaction of isoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 1st position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl, alkoxy, or thiol groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) for hydroxyl substitution, or thiols for thiol substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-hydroxyisoquinoline or 5-amino-1-thioisoquinoline can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline derivatives.
Reduction Products: Reduction can yield various reduced forms of the isoquinoline ring.
Scientific Research Applications
Chemistry: 5-Amino-1-chloroisoquinoline is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of compounds with anti-cancer, anti-malarial, and anti-inflammatory activities .
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds. It is also used in the development of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-Amino-1-chloroisoquinoline in biological systems involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
5-Aminoisoquinoline: Lacks the chlorine atom at the 1st position but has similar reactivity and applications.
1-Chloroisoquinoline: Lacks the amino group at the 5th position but can undergo similar substitution reactions.
Isoquinoline: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness: 5-Amino-1-chloroisoquinoline is unique due to the presence of both an amino group and a chlorine atom on the isoquinoline ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
1-chloroisoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDELEGMETMZLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332698 | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374554-54-8 | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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